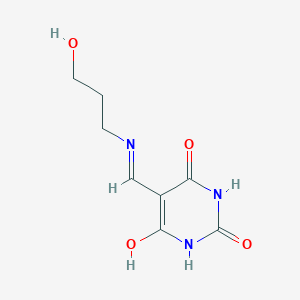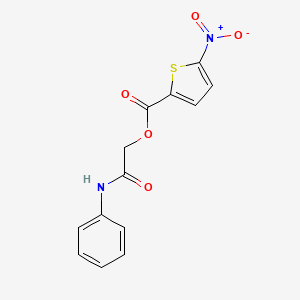
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide, also known as DMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMBC is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to inhibit the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to reduce the severity and duration of seizures in animal models of epilepsy. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is also stable under various conditions, making it suitable for use in various in vitro and in vivo assays. However, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide. One potential direction is to investigate the potential of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another future direction is to explore the structure-activity relationship of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide and other benzothiazole derivatives to identify more potent and selective compounds. Finally, further research is needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide and its potential interactions with other neurotransmitter systems in the brain.
Métodos De Síntesis
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 3,5-dimethylphenylcyclohexanone in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. In pharmacology, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been demonstrated to have a significant effect on the central nervous system, including the modulation of the GABAergic system and the inhibition of the NMDA receptor. In neuroscience, N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have a neuroprotective effect against various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-15-12-16(2)14-18(13-15)24(21(25)17-8-4-3-5-9-17)22-23-19-10-6-7-11-20(19)26-22/h6-7,10-14,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURNSSHMYKUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)